1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone
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Overview
Description
1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, an ethyl group, and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyrrolidine derivative as the starting material, which undergoes a series of reactions including alkylation, amination, and oxidation to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone exerts its effects involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl ®-2-hydroxy-4-phenylbutanoate: Another compound with a hydroxyethyl group, used in the synthesis of angiotensin-converting enzyme inhibitors.
Phenylboronic pinacol esters: Compounds with similar hydroxyethyl groups, used in drug design and delivery.
Uniqueness
1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is unique due to its combination of a pyrrolidine ring and a hydroxyethylamino group, which provides distinct reactivity and binding properties compared to other similar compounds.
Biological Activity
1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone, often referred to as a pyrrolidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structural features suggest interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine ring substituted with an ethyl group and a hydroxylated ethylamine moiety. The molecular formula is C9H17N2O2, indicating the presence of nitrogen and oxygen functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H17N2O2 |
Molecular Weight | 185.25 g/mol |
Solubility | Soluble in water |
LogP | 0.5 |
Pharmacological Effects
Recent studies have explored the pharmacological properties of this compound, focusing on its potential as an anti-inflammatory and neuroprotective agent. The following key findings summarize its biological activities:
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound exhibits significant inhibition of nitric oxide (NO) production in macrophage cell lines, indicating its potential as an anti-inflammatory agent. The structure-activity relationship (SAR) analysis suggests that the presence of hydroxyl groups enhances this activity by modulating signaling pathways involved in inflammation .
- Neuroprotective Properties : Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, thereby promoting cell survival .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound's structural features suggest it may interact with GPCRs, which are pivotal in various signaling pathways. Studies involving bioorthogonal tethering techniques have revealed potential binding affinities that warrant further exploration .
Case Study 1: Anti-inflammatory Mechanism
In a study investigating the anti-inflammatory effects of various pyrrolidine derivatives, this compound was found to significantly inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages. The IC50 value was determined to be approximately 25 µM, showcasing its potency compared to other compounds within the same class.
Case Study 2: Neuroprotection in Cellular Models
A cellular model of oxidative stress induced by hydrogen peroxide was utilized to evaluate the neuroprotective properties of the compound. Treatment with 10 µM of this compound resulted in a 40% reduction in cell death, suggesting its potential role as a therapeutic agent for neurodegenerative disorders .
Properties
IUPAC Name |
1-[(3R)-3-[ethyl(2-hydroxyethyl)amino]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-11(6-7-13)10-4-5-12(8-10)9(2)14/h10,13H,3-8H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDXXWQOJODLCO-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@@H]1CCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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